Cas no 764724-30-3 (Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate)
Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate
- ETHYL (2S)-2-AMINO-3-(1H-IMIDAZOL-4-YL)PROPANOATE
- ETHYL 2-AMINO-3-(1H-IMIDAZOL-4-YL)PROPANOATE
- 2-Amino-3-(3h-imidazol-4-yl)propanoic acid ethyl ester
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- MDL: MFCD09921769
- Inchi: 1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)
- InChI Key: ACHWEOLUTJAHLV-UHFFFAOYSA-N
- SMILES: O(CC)C(C(CC1=CN=CN1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 175
- Topological Polar Surface Area: 81
Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418512-2.5g |
Ethyl histidinate |
764724-30-3 | 98% | 2.5g |
¥1547.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418512-5g |
Ethyl histidinate |
764724-30-3 | 98% | 5g |
¥2639.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418512-10g |
Ethyl histidinate |
764724-30-3 | 98% | 10g |
¥4107.00 | 2024-07-28 | |
| Enamine | EN300-295885-0.1g |
ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate |
764724-30-3 | 0.1g |
$376.0 | 2023-09-06 | ||
| Enamine | EN300-295885-0.25g |
ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate |
764724-30-3 | 0.25g |
$393.0 | 2023-09-06 | ||
| Enamine | EN300-295885-0.5g |
ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate |
764724-30-3 | 0.5g |
$410.0 | 2023-09-06 | ||
| Enamine | EN300-295885-1.0g |
ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate |
764724-30-3 | 1g |
$98.0 | 2023-05-24 | ||
| Enamine | EN300-295885-2.5g |
ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate |
764724-30-3 | 2.5g |
$838.0 | 2023-09-06 | ||
| Enamine | EN300-295885-5.0g |
ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate |
764724-30-3 | 5g |
$326.0 | 2023-05-24 | ||
| Enamine | EN300-295885-10.0g |
ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate |
764724-30-3 | 10g |
$535.0 | 2023-05-24 |
Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate
Comprehensive Overview of Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate (CAS No. 764724-30-3)
Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate, with the CAS number 764724-30-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This ester derivative, featuring an imidazole ring, is pivotal in the synthesis of bioactive molecules. Its unique structure combines an amino acid backbone with an ethyl ester group, making it a versatile intermediate in drug discovery and peptide chemistry. Researchers are increasingly exploring its potential in enzyme inhibition and receptor modulation, aligning with current trends in precision medicine and targeted therapy.
The compound’s imidazole moiety is particularly noteworthy, as it mimics histidine’s side chain, a critical amino acid in metalloproteinase and enzyme cofactor functions. This property has led to investigations into its role in neurotransmitter synthesis and anti-inflammatory pathways, topics frequently searched in biomedical databases. Recent studies highlight its applicability in designing small-molecule inhibitors for diseases like Alzheimer’s and diabetes, addressing growing public interest in neurodegenerative and metabolic disorder treatments.
From a synthetic perspective, Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate is synthesized via esterification and protection-deprotection strategies, common queries in organic synthesis forums. Its stability under physiological conditions makes it suitable for prodrug development, a hot topic in pharmacokinetic optimization. Analytical techniques such as HPLC and NMR are routinely employed for purity assessment, reflecting industry standards for quality control.
Environmental and green chemistry considerations are also relevant, as researchers seek solvent-free or catalytic methods to produce this compound sustainably. This aligns with global searches for eco-friendly synthesis and carbon footprint reduction in chemical manufacturing. Furthermore, its low toxicity profile (as per preliminary assays) positions it favorably for preclinical studies, another trending subject in drug development circles.
In summary, Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate (CAS 764724-30-3) bridges multiple disciplines—from medicinal chemistry to biotechnology. Its adaptability to high-throughput screening and compatibility with combinatorial chemistry platforms underscore its relevance in modern drug discovery pipelines. As the scientific community prioritizes personalized therapeutics and multi-target agents, this compound’s role is poised to expand, answering pressing questions in translational research.
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